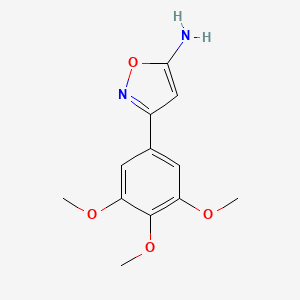

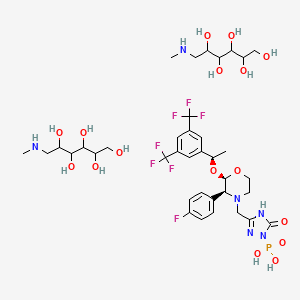

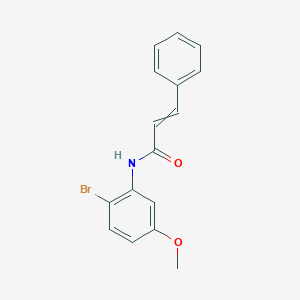

![molecular formula C16H24NO5+ B12436035 (2-{[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy}ethyl)trimethylaminyl CAS No. 84123-22-8](/img/structure/B12436035.png)

(2-{[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy}ethyl)trimethylaminyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sinapine is an alkaloidal amine found predominantly in the seeds of plants belonging to the Brassicaceae family. It is the choline ester of sinapic acid and was first discovered by Etienne Ossian Henry in 1825 . Sinapine is particularly abundant in the outer seed coat of oil crops such as Brassica juncea and rapeseed .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sinapine can be synthesized through the esterification of sinapic acid with choline. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure sinapine.

Industrial Production Methods: Industrial extraction of sinapine from seed meals involves several steps:

Defatting: The seed meal is defatted using hexane in a Soxhlet apparatus.

Extraction: The defatted meal is then extracted with 70% methanol at 75°C.

Emerging Technologies: Newer methods include hot-alcohol-reflux-assisted sonication combined with anti-solvent precipitation, which significantly increases the yield of sinapine.

Types of Reactions:

Hydrolysis: Sinapine can undergo hydrolysis to produce sinapic acid and choline.

Oxidation: Sinapine can be oxidized to form various oxidation products, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions:

Hydrolysis: Water and sinapine esterase.

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products:

Hydrolysis: Sinapic acid and choline.

Oxidation: Various oxidized derivatives of sinapic acid.

Scientific Research Applications

Sinapine has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other phenolic compounds.

Biology: Studied for its role in plant metabolism and defense mechanisms.

Medicine: Exhibits antioxidative, anti-inflammatory, and antitumor properties.

Industry: Utilized in the food industry for its antioxidant properties and potential health benefits.

Mechanism of Action

Sinapine exerts its effects through several molecular pathways:

Antioxidative Action: Sinapine scavenges free radicals and inhibits oxidative stress.

Anti-inflammatory Action: It suppresses the expression of pro-inflammatory markers such as CD36 and enhances anti-inflammatory markers like CDC42.

Lipid Metabolism: Sinapine inhibits cholesterol uptake and activates cholesterol efflux, thereby reducing lipid accumulation in foam cells.

Comparison with Similar Compounds

Sinapic Acid: The parent compound of sinapine, also found in Brassicaceae plants.

Sinapoylglucose: Another ester of sinapic acid, involved in plant metabolism.

Sinapoylmalate: Found in the leaves of Brassicaceae plants, protects against UV radiation.

Uniqueness of Sinapine:

Properties

IUPAC Name |

2-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5/h6-7,10-11H,8-9H2,1-5H3/p+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJXHFRXWWGYQH-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24NO5+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18696-26-9, 84123-22-8 |

Source

|

| Record name | Sinapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18696-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sinapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

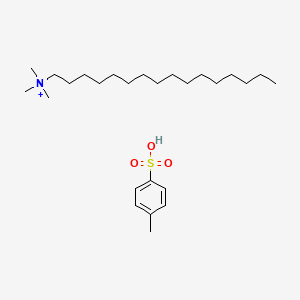

![[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;tetrafluoroboranium](/img/structure/B12435953.png)

![4-[2-(aminomethyl)-4-fluoropyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B12436029.png)